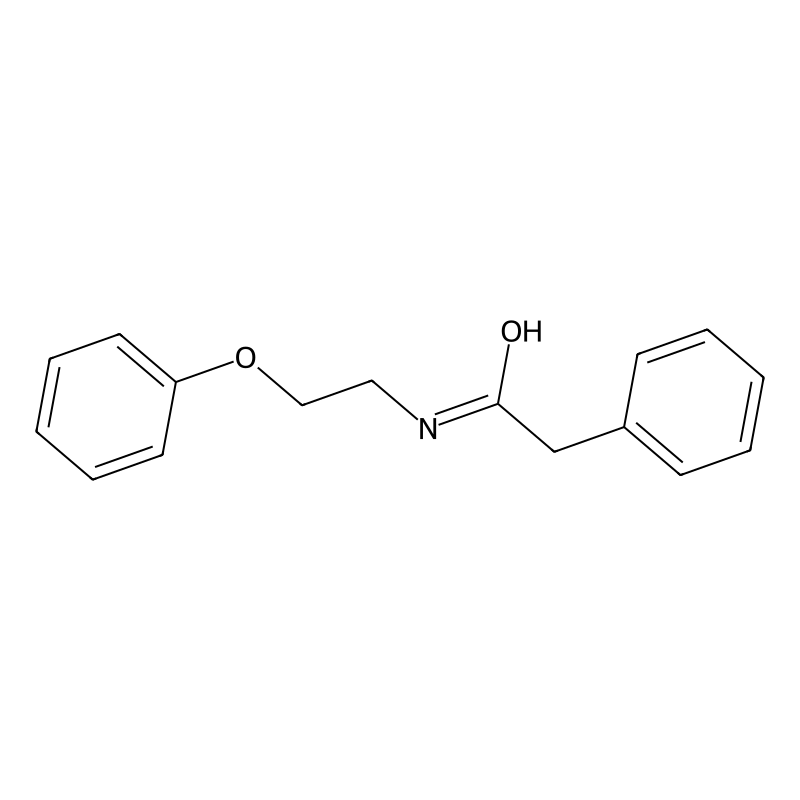

N-(2-phenoxyethyl)-2-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Heterocyclic Compounds

Swelling and Thermal Behavior of Cross-Linked Polymer Networks

Solvent for Dyes, Inks, and Resins

Reagent in Organic Chemical Synthesis

N-Phenoxyethylation of Anilines

Solvent for Various Industrial Applications

Application Summary: 2-Phenoxyethanol, a compound similar to “N-(2-phenoxyethyl)-2-phenylacetamide”, is used as a solvent for dyes, inks, and resins . It is also used as a lubricant preservative and a reagent in organic chemical synthesis .

Methods of Application: 2-Phenoxyethanol is mixed with dyes, inks, or resins to form a solution . The ratio of 2-Phenoxyethanol to the substance being dissolved depends on the specific application and the desired concentration .

Results or Outcomes: The use of 2-Phenoxyethanol as a solvent helps in the easy application and even distribution of dyes, inks, and resins . It can improve the performance of these substances in their respective applications .

N-(2-phenoxyethyl)-2-phenylacetamide is an organic compound characterized by its phenoxyethyl and phenylacetamide functional groups. This compound has shown significant antibacterial activity, particularly against strains such as Pseudomonas aeruginosa, indicating its potential in medicinal applications. Its structure consists of a phenoxy group attached to an ethyl chain, which is further linked to a phenylacetamide moiety, contributing to its unique chemical properties and biological activities.

- Oxidation: The compound can be oxidized, potentially leading to the formation of corresponding carboxylic acids.

- Reduction: The amide group may be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

The biological activity of N-(2-phenoxyethyl)-2-phenylacetamide is primarily noted for its antibacterial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting that it interferes with essential biochemical pathways necessary for bacterial survival and reproduction. The compound's mode of action likely involves disrupting cellular processes critical to bacterial viability, thereby exerting its antibacterial effects.

Several methods have been reported for the synthesis of N-(2-phenoxyethyl)-2-phenylacetamide:

- Condensation Reaction: A common method involves the reaction of 2-phenoxyethanol with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically conducted under reflux conditions to ensure complete conversion.

- Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, such as using different solvents or catalysts to optimize yield and purity.

The choice of synthesis method can impact the efficiency and scalability of producing this compound for research or industrial applications .

N-(2-phenoxyethyl)-2-phenylacetamide has several applications, particularly in medicinal chemistry due to its antibacterial properties. Potential applications include:

- Pharmaceutical Development: As a lead compound for developing new antibacterial agents.

- Research: Utilized in studies investigating bacterial resistance mechanisms and the development of novel therapeutic strategies.

Additionally, its unique chemical structure makes it a candidate for further exploration in various biological assays and drug formulation studies .

Studies on N-(2-phenoxyethyl)-2-phenylacetamide have explored its interactions with biological targets. It is believed that the compound may bind to specific enzymes or receptors involved in bacterial metabolism, leading to inhibition of growth or cell death. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

N-(2-phenoxyethyl)-2-phenylacetamide shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-cyanophenyl)-2-phenylacetamide | Cyano group attached to a phenyl ring | Antibacterial and anticancer activity |

| N-(4-chlorophenyl)-2-phenylacetamide | Chlorine substitution on the phenyl ring | Potential anti-cancer properties |

| N-(4-methoxyphenyl)-2-phenylacetamide | Methoxy group substitution | Antimicrobial activity |

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of N-(2-phenoxyethyl)-2-phenylacetamide in terms of its specific antibacterial properties and potential therapeutic applications.